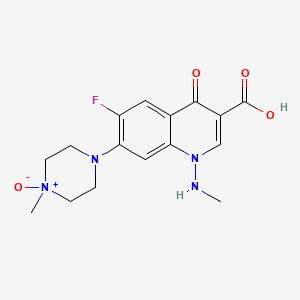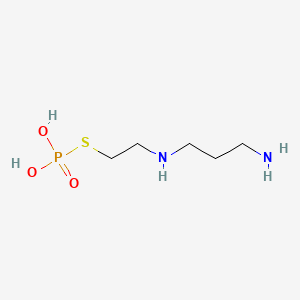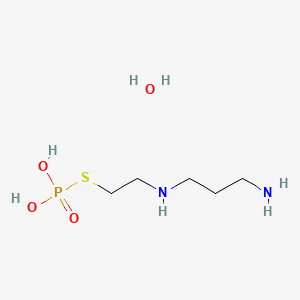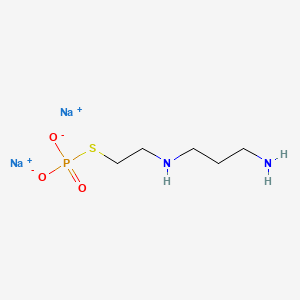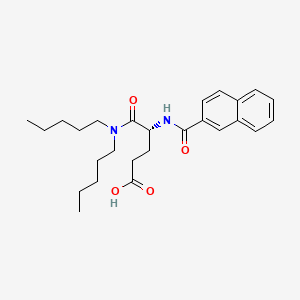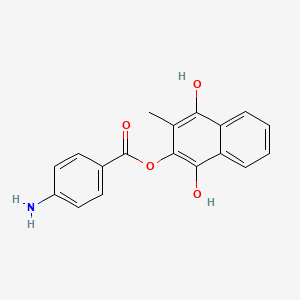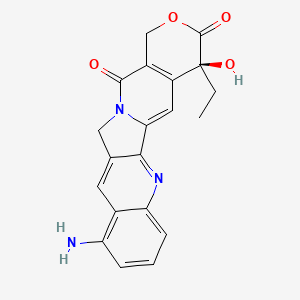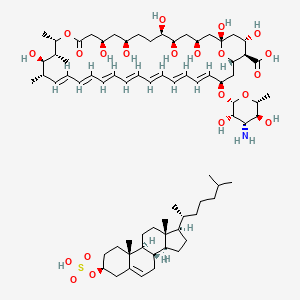
Amphocil
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Macrolide antifungal antibiotic produced by Streptomyces nodosus obtained from soil of the Orinoco river region of Venezuela.
Aplicaciones Científicas De Investigación
1. Novel Formulation for Clinical Utility
Amphocil, also known as Amphotericin B Colloidal Dispersion (ABCD), is a novel formulation developed to enhance the clinical utility of amphotericin B. It is a uniform disc-shaped complex of amphotericin B and sodium cholesteryl sulfate. This complex is thermodynamically stable, with a mean hydrodynamic diameter of about 115 nm. It has been found to be less toxic than conventional amphotericin B, improving safety by four- to five-fold while effectively treating various fungal infections (Guo, 1993).
2. Topical Treatment for Cutaneous Leishmaniasis
A study evaluated the antileishmanial effects of topically applied lipid-based formulations containing amphotericin B, including Amphocil, for treating cutaneous leishmaniasis in mice. Amphocil demonstrated significant improvement in lesion size, highlighting its potential as a superior alternative to systemic treatments due to lower toxicity and localized action (Frankenburg et al., 1998).
3. Phase I Study for Marrow Transplant Patients
A phase I study of Amphocil was conducted in marrow transplant patients with invasive fungal infections. The study determined the toxicity profile, maximum tolerated dose, and clinical response, finding Amphocil safe up to 7.5 mg/kg with tolerable infusion-related toxicity and demonstrated antifungal activity (Bowden et al., 1996).
4. Treatment for Brazilian Kala-Azar
Amphocil was used to treat Brazilian kala-azar, a form of visceral leishmaniasis. Patients treated with Amphocil showed successful outcomes: absence of visible parasites, reduction in spleen size, and no clinical or laboratory abnormalities during follow-up. The study highlighted Amphocil's effectiveness in treating this condition with minimal side effects (Dietze et al., 1993).
5. Comparative Study Against Leishmaniasis
Amphocil was compared with other amphotericin B lipid formulations for treating visceral and cutaneous leishmaniasis. The study indicated that Amphocil showed significant activity in reducing lesion size and was effective against Leishmania donovani in vitro and in vivo, highlighting its potential in leishmaniasis treatment (Yardley & Croft, 2000).
6. Amphotericin B-Loaded Nanocarriers for Topical Treatment
A study on developing amphotericin B-loaded carriers for topical treatment of cutaneous leishmaniasis showed that formulations like Amphocil could significantly improve dermal penetration of the drug, indicating its potential in topical therapies for localized treatment with lower toxicity (Santos et al., 2012).
Propiedades
Número CAS |
120895-52-5 |
|---|---|
Nombre del producto |
Amphocil |
Fórmula molecular |
C74H119NO21S |
Peso molecular |
1390.8 g/mol |
Nombre IUPAC |
(1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid;[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate |
InChI |
InChI=1S/C47H73NO17.C27H46O4S/c1-27-17-15-13-11-9-7-5-6-8-10-12-14-16-18-34(64-46-44(58)41(48)43(57)30(4)63-46)24-38-40(45(59)60)37(54)26-47(61,65-38)25-33(51)22-36(53)35(52)20-19-31(49)21-32(50)23-39(55)62-29(3)28(2)42(27)56;1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(31-32(28,29)30)13-15-26(20,4)25(22)14-16-27(23,24)5/h5-18,27-38,40-44,46,49-54,56-58,61H,19-26,48H2,1-4H3,(H,59,60);9,18-19,21-25H,6-8,10-17H2,1-5H3,(H,28,29,30)/b6-5+,9-7+,10-8+,13-11+,14-12+,17-15+,18-16+;/t27-,28-,29-,30+,31+,32+,33-,34-,35+,36+,37-,38-,40+,41-,42+,43+,44-,46-,47+;19-,21+,22+,23-,24+,25+,26+,27-/m01/s1 |
Clave InChI |
PCTMTFRHKVHKIS-BMFZQQSSSA-N |
SMILES isomérico |
C[C@H]1/C=C/C=C/C=C/C=C/C=C/C=C/C=C/[C@@H](C[C@H]2[C@@H]([C@H](C[C@](O2)(C[C@H](C[C@H]([C@@H](CC[C@H](C[C@H](CC(=O)O[C@H]([C@@H]([C@@H]1O)C)C)O)O)O)O)O)O)O)C(=O)O)O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)C)O)N)O.C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OS(=O)(=O)O)C)C |
SMILES |
CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(C(CCC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)O)C(=O)O)OC3C(C(C(C(O3)C)O)N)O.CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OS(=O)(=O)O)C)C |
SMILES canónico |
CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(C(CCC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)O)C(=O)O)OC3C(C(C(C(O3)C)O)N)O.CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OS(=O)(=O)O)C)C |
Apariencia |
Solid powder |
Otros números CAS |
120895-52-5 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Amphocil Amphotericin Amphotericin B Amphotericin B Cholesterol Dispersion Amphotericin B Colloidal Dispersion Fungizone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



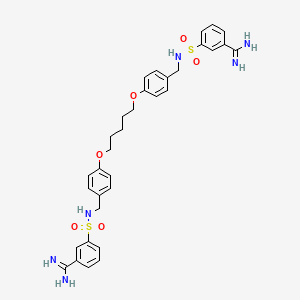
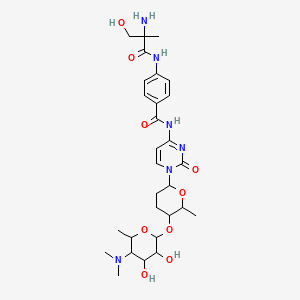
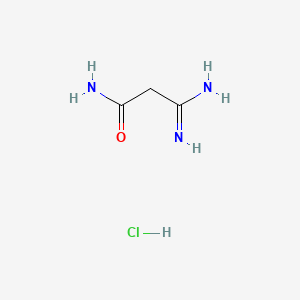
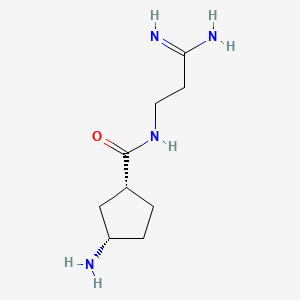
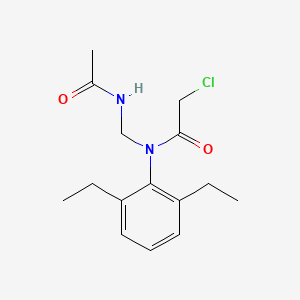
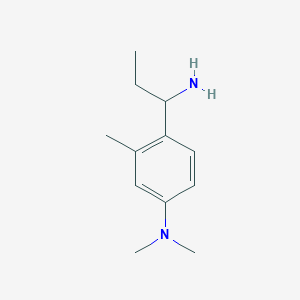
![4-[(2S)-2-aminopropyl]-N,N,3-trimethylaniline](/img/structure/B1664870.png)
